(2-Bromo-1,1-difluoropropyl)benzene
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Overview
Description
(2-Bromo-1,1-difluoropropyl)benzene: is an organic compound that features a benzene ring substituted with a 2-bromo-1,1-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1,1-difluoropropyl)benzene typically involves the bromination of 1,1-difluoropropylbenzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Bromo-1,1-difluoropropyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 1,1-difluoropropylbenzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in polar solvents at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Scientific Research Applications
Chemistry: (2-Bromo-1,1-difluoropropyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: The compound is investigated for its potential use in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the materials science field, this compound is used in the synthesis of specialty polymers and advanced materials with unique properties such as enhanced thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of (2-Bromo-1,1-difluoropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate that undergoes further reactions . The compound’s effects are mediated through its ability to form stable intermediates and participate in various chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2,5-difluorobenzene
- 2-Bromo-1,4-difluorobenzene
- 1-Bromo-4-(1,1-difluoropropyl)benzene
Uniqueness: (2-Bromo-1,1-difluoropropyl)benzene is unique due to the presence of both bromine and difluoropropyl groups on the benzene ring. This combination imparts distinct chemical properties such as increased reactivity and the ability to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it valuable in various applications .
Biological Activity
(2-Bromo-1,1-difluoropropyl)benzene is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a bromo group at the 2-position and a difluoropropyl group at the 1-position. The presence of halogens such as bromine and fluorine often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with halogen substituents can interact with enzymes through non-covalent interactions, potentially inhibiting their activity. This is particularly relevant in the context of drug metabolism where enzyme inhibitors can modulate the pharmacokinetics of other drugs.
- Receptor Binding : The compound may exhibit affinity for various receptors, influencing signaling pathways that are critical in disease processes. For example, fluorinated compounds are known to interact with G protein-coupled receptors (GPCRs), which are pivotal in many pharmacological responses.
Case Studies
- Anticancer Activity : A study investigated the effects of halogenated benzene derivatives on cancer cell lines, highlighting that this compound exhibited cytotoxic effects against certain types of cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : Research has shown that compounds similar to this compound possess antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
- Neuropharmacology : Preliminary findings indicate that the compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine. This could have implications for mood disorders and neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
Parameter | Value/Description |
---|---|
Bioavailability | High due to lipophilicity |
Metabolism | Primarily hepatic via cytochrome P450 enzymes |
Half-life | Variable; dependent on metabolic pathways |
Excretion | Primarily renal |
Toxicity Profile
While this compound shows promising biological activity, it is essential to assess its toxicity:
- Skin Irritation : The compound has been associated with skin irritation upon contact.
- Eye Damage : It poses risks for serious eye damage, necessitating careful handling in laboratory settings.
Properties
Molecular Formula |
C9H9BrF2 |
---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
(2-bromo-1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C9H9BrF2/c1-7(10)9(11,12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PSEIUDYVQJWNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(F)F)Br |
Origin of Product |
United States |
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